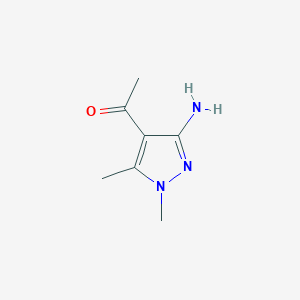
1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone, also known as ADPE, is a pyrazole derivative with potential biological activities. It has been studied for its potential use in various scientific research applications, including cancer treatment and neuroprotection.
Mécanisme D'action
The exact mechanism of action of 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone is not fully understood. However, studies suggest that it may act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to decrease the expression of various proteins involved in cell cycle regulation and increase the expression of proteins involved in apoptosis. In neuroprotection research, it has been shown to decrease oxidative stress and inflammation, and increase the expression of neuroprotective proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone in lab experiments is its potential for use in cancer treatment and neuroprotection research. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone. One area of interest is its potential use in combination therapy with other cancer drugs. Another area is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone and its potential side effects.
Conclusion
In conclusion, 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative with potential biological activities. It has been studied for its potential use in cancer treatment and neuroprotection research. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been studied for its potential use in cancer treatment and neuroprotection. In cancer research, 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In neuroprotection research, 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been shown to have antioxidant and anti-inflammatory properties, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
179810-61-8 |
|---|---|
Nom du produit |
1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(3-amino-1,5-dimethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-4-6(5(2)11)7(8)9-10(4)3/h1-3H3,(H2,8,9) |
Clé InChI |
LYQJYNZYTAGPCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)N)C(=O)C |
SMILES canonique |
CC1=C(C(=NN1C)N)C(=O)C |
Synonymes |
Ethanone, 1-(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



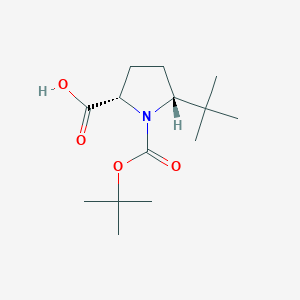
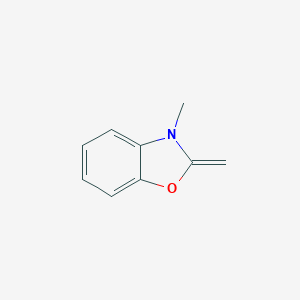
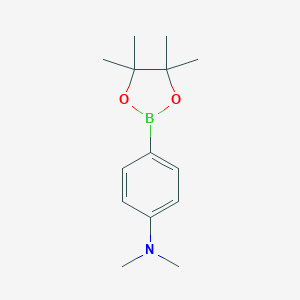
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)
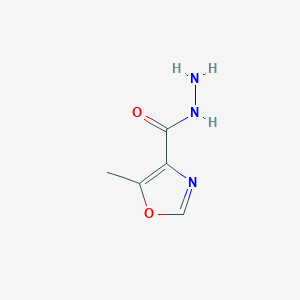
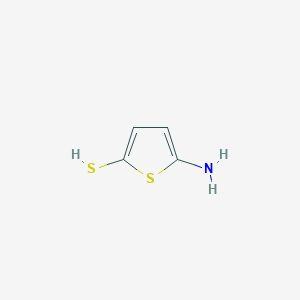
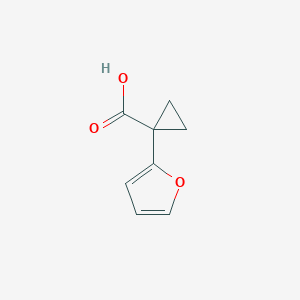
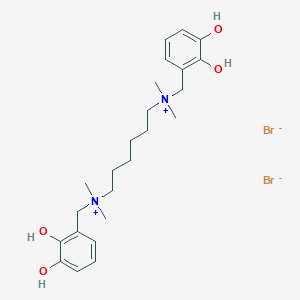
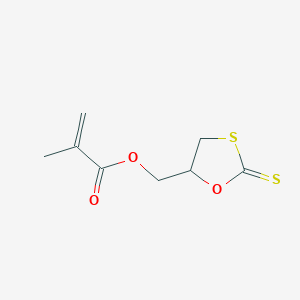
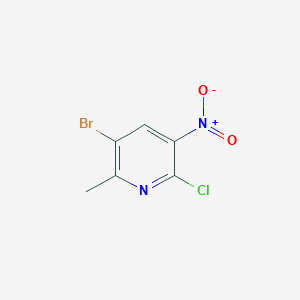
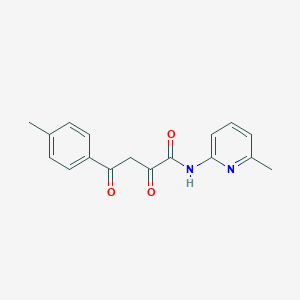
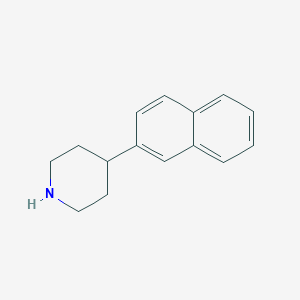
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)